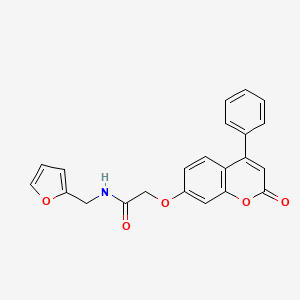![molecular formula C18H16BrN3O2 B12158796 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-bromophenyl)acetamide](/img/structure/B12158796.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-bromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-bromophenyl)acetamide: is a chemical compound with the following molecular formula:
C8H8BrNO
. It falls under the class of indole derivatives and exhibits interesting biological properties .Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the Fischer indole synthesis , which allows for the construction of the indole ring system. The reaction typically proceeds as follows:
Cyclohexanone Derivative Formation: Start with an optically active cyclohexanone derivative.
Reaction with Phenylhydrazine: React the cyclohexanone derivative with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst under reflux in methanol (MeOH).
Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis remains a key step in large-scale synthesis.
Analyse Chemischer Reaktionen
Reactions::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: Substitution reactions may occur at various positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction type.
Major Products:: The major products formed from these reactions include various derivatives of the parent compound, each with distinct properties.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Functional Groups: Its functional groups make it valuable for designing new materials.
Biological Activity: Investigate its potential as an anti-HIV agent or explore other biological activities.
Drug Development: Researchers may study its pharmacological properties for drug development.
Fine Chemicals: Industries utilize it in the synthesis of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific information on similar compounds, further research could explore related indole derivatives and highlight the uniqueness of this particular compound.
Eigenschaften
Molekularformel |
C18H16BrN3O2 |
|---|---|
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
2-(4-acetamidoindol-1-yl)-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C18H16BrN3O2/c1-12(23)20-16-6-3-7-17-15(16)8-9-22(17)11-18(24)21-14-5-2-4-13(19)10-14/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
InChI-Schlüssel |
JQQXVTABSJLCSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12158714.png)

![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12158725.png)
![N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12158728.png)
![(3E)-3-[(morpholin-4-ylamino)methylidene]-2H-chromene-2,4(3H)-dione](/img/structure/B12158734.png)
![1-(4-Fluorophenyl)-4-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperazine](/img/structure/B12158739.png)
![3-[3-(1,3-Benzodioxole-5-ylmethyl)-4-oxo-2-thioxothiazolidine-5-ylidenemethyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidine-4-one](/img/structure/B12158746.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12158752.png)
![4-(3-(6-(pyridin-2-yl)-3,4-dihydro-1H-benzo[4,5]imidazo[1,2-a][1,3,5]triazino[1,2-c][1,3,5]triazin-2(6H)-yl)propyl)morpholine](/img/structure/B12158762.png)
![3-[2-Oxo-2-(thiomorpholin-4-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B12158769.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12158774.png)
![2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12158781.png)
![4-chloro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B12158790.png)
![2-[(2-methoxyethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12158794.png)
